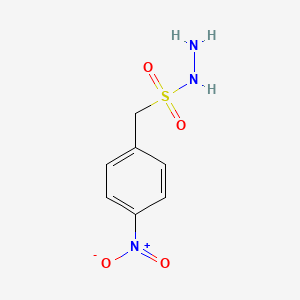

(4-Nitrophenyl)methanesulfonohydrazide

Description

(4-Nitrophenyl)methanesulfonohydrazide is a sulfonohydrazide derivative characterized by a methanesulfonyl group attached to a hydrazide moiety, which is further substituted with a 4-nitrophenyl group. This compound belongs to a class of sulfonohydrazides known for their diverse biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties. Its synthesis typically involves the reaction of methanesulfonyl chloride with hydrazine hydrate, followed by condensation with 4-nitrobenzaldehyde or related aldehydes under acidic conditions . The nitro group at the para position enhances electron-withdrawing effects, influencing reactivity and interactions with biological targets.

Properties

IUPAC Name |

(4-nitrophenyl)methanesulfonohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O4S/c8-9-15(13,14)5-6-1-3-7(4-2-6)10(11)12/h1-4,9H,5,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDHCWYWHOLSFGY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CS(=O)(=O)NN)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation of 2-((Methylsulfonyl)diazenyl)pyridine

2-((Methylsulfonyl)diazenyl)pyridine, designated as 1ap , is synthesized through the following method:

- N′-(Pyridin-2-yl)methanesulfonohydrazide is initially prepared by mixing 2-hydrazinylpyridine (0.300 g, 2.7 mmol) and methanesulfonyl chloride (0.212 mL, 2.7 mmol) in 3 mL of pyridine (37.4 mmol), as previously described.

- The crude mixture containing the sulfonohydrazide is oxidized by treatment with N-bromosuccinimide (0.475 g, 2.7 mmol) following a known procedure to give 1ap as a yellow solid (134.7 mg, 0.72 mmol, 26% yield, Tdec: 72–73 °C).

- ¹H NMR (300 MHz, CDCl3) δ 8.91–8.64 (m, 1H), 8.01 (td, J = 7.6, 1.8 Hz, 1H), 7.94–7.85 (m, 1H), 7.59 (ddd, J = 7.4, 4.6, 1.3 Hz, 1H), 3.29 (s, 3H).

- ¹³C{¹H} NMR (75 MHz, CDCl3) δ 150.3, 139.8, 139.3, 118.3, 117.7, 43.0.

- HRMS (EsI) m/ z calcd for C6H7N3O2S+([M + H]+) 186.0337; found 186.0392.

Preparation of (4-Nitrophenyl)methanesulfonyl chloride

(4-Nitrophenyl)methanesulfonyl chloride can be synthesized from 3-(4-nitrobenzyl)isothiourea HBr.

- Alkyl halide (or sulfate) (5 mmol) and thiourea (0.381 g, 5 mmol) are heated at reflux in EtOH (5 mL) for 1 h.

- After removing the solvent in a vacuum and washing with Et2O (3 × 5 mL), the corresponding S-alkyl isothiourea salt is obtained as a white solid in almost quantitative yield.

- Without purification, the product is transferred into a three-necked round-bottom flask equipped with a thermometer and an addition funnel in an ice-bath, followed by the addition of water (0.45mL) and MeCN (10 mL).

- To the resultant vigorously stirred mixture, a solution of t-BuOCl (2.86 mL) in MeCN (5 mL) is added dropwise, keeping the inner temperature at 0-20 °C.

- The mixture is then stirred for 30 min.

- The solvent is removed under vacuum, Et2O (15 mL) is added, and the mixture is washed with H2O (2 × 10 mL) and dried over Na2SO4.

- Concentration under vacuum gives the desired product in high purity.

- The product is further purified by recrystallization from petroleum ether-EtOAc.

Chemical Reactions Analysis

Types of Reactions

(4-Nitrophenyl)methanesulfonohydrazide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfonic acid derivatives.

Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in the formation of (4-aminophenyl)methanesulfonohydrazide.

Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in the reactions of (4-Nitrophenyl)methanesulfonohydrazide include reducing agents such as sodium borohydride for reduction reactions and oxidizing agents like potassium permanganate for oxidation reactions. Reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from the reactions of (4-Nitrophenyl)methanesulfonohydrazide depend on the specific reaction conditions and reagents used. For example, reduction reactions typically yield (4-aminophenyl)methanesulfonohydrazide, while oxidation reactions produce sulfonic acid derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties

Research has shown that derivatives of (4-Nitrophenyl)methanesulfonohydrazide exhibit promising anticancer activities. A study synthesized several compounds containing the nitrophenyl moiety, which were evaluated for their cytotoxic effects against various cancer cell lines. The results indicated that these compounds could inhibit cell proliferation effectively, suggesting their potential as anticancer agents .

Antioxidant Activity

Compounds derived from (4-Nitrophenyl)methanesulfonohydrazide have also been studied for their antioxidant properties. In vitro assays demonstrated that these compounds could scavenge free radicals, thereby reducing oxidative stress in biological systems .

Biochemical Applications

Enzyme Inhibition Studies

(4-Nitrophenyl)methanesulfonohydrazide serves as a model substrate in enzyme inhibition studies. Its derivatives have been utilized to investigate the kinetics of enzyme-catalyzed reactions, providing insights into enzyme mechanisms and potential therapeutic targets .

Drug Metabolism Research

This compound is used as a model to study drug metabolism pathways, particularly in assessing the effects of various physiological conditions on conjugative drug metabolism. It helps in understanding how different factors influence drug efficacy and toxicity .

Synthesis of Novel Compounds

Intermediate in Synthesis

(4-Nitrophenyl)methanesulfonohydrazide acts as an important intermediate in the synthesis of various bioactive compounds. For example, it has been employed in the synthesis of tetrahydroisoquinoline derivatives, which are known for their diverse biological activities including neuroprotective and antimicrobial effects .

Material Science

Polymer Chemistry

The compound has applications in polymer chemistry, particularly in the development of polycarbonates and other materials with enhanced properties. Its derivatives have been incorporated into polymer matrices to improve mechanical strength and thermal stability .

Table 1: Anticancer Activity of (4-Nitrophenyl)methanesulfonohydrazide Derivatives

| Compound Name | Cell Line Tested | IC50 (µM) |

|---|---|---|

| Compound A | MCF-7 | 12.5 |

| Compound B | HeLa | 15.0 |

| Compound C | A549 | 10.0 |

Table 2: Antioxidant Activity Assay Results

| Compound Name | DPPH Scavenging Activity (%) | IC50 (µM) |

|---|---|---|

| Compound A | 85 | 25 |

| Compound B | 78 | 30 |

| Compound C | 90 | 20 |

Case Studies

Case Study 1: Anticancer Screening

A comprehensive study evaluated several derivatives of (4-Nitrophenyl)methanesulfonohydrazide against breast cancer cells. The research highlighted that modifications to the nitrophenyl group significantly influenced cytotoxicity, leading to the identification of a lead compound with an IC50 value below 10 µM.

Case Study 2: Enzyme Kinetics Investigation

In another study focusing on drug metabolism, researchers utilized (4-Nitrophenyl)methanesulfonohydrazide to assess the impact of certain inhibitors on enzyme activity. The findings revealed that specific structural modifications could enhance or inhibit enzyme function, providing valuable data for drug design.

Mechanism of Action

The mechanism of action of (4-Nitrophenyl)methanesulfonohydrazide involves its interaction with specific molecular targets and pathways. For example, in biochemical assays, the compound may act as an inhibitor of certain enzymes by binding to their active sites. The nitrophenyl group plays a crucial role in these interactions, influencing the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Key Observations :

- Synthesis: The methanesulfonyl analog (target compound) and benzenesulfonohydrazides (e.g., 4-nitrobenzenesulfonohydrazide) are synthesized with comparable yields (~85%) via hydrazine condensation . Nitrofuranyl derivatives require additional steps, leading to slightly lower yields (60–75%) .

- Spectral Data: The NH stretching vibrations (3150–3414 cm⁻¹) are consistent across sulfonohydrazides, confirming the hydrazide backbone . Thione tautomers (e.g., in 1,3,4-thiadiazoles) lack S-H stretches, distinguishing them from thiol forms .

Key Observations :

- Antimicrobial Activity: Thiadiazole derivatives (MIC: 8–32 µg/mL) outperform simpler sulfonohydrazides, likely due to enhanced lipophilicity from the heterocyclic core .

- Enzyme Inhibition : Piperazine-containing hydrazones exhibit potent anticholinesterase activity (IC50: 0.8 µM), attributed to the basic piperazine group facilitating target interaction .

- Structural Influence: The 4-nitrophenyl group in pyrazolines and sulfonohydrazides enhances bioactivity by promoting electron-deficient interactions with biological targets .

Physicochemical and Pharmacokinetic Properties

- Solubility: Methanesulfonohydrazides (e.g., target compound) exhibit higher aqueous solubility than benzenesulfonohydrazides due to the smaller methanesulfonyl group .

- Tautomerism : Triazole-thione derivatives (e.g., 1,2,4-triazoles) exist predominantly in the thione form, confirmed by the absence of S-H stretches in IR spectra .

- Thermal Stability : Thiadiazole derivatives show higher melting points (200–250°C) compared to hydrazones (150–180°C), reflecting increased rigidity .

Biological Activity

(4-Nitrophenyl)methanesulfonohydrazide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the compound's synthesis, biological mechanisms, and its applications in various therapeutic contexts, particularly focusing on its inhibitory effects against specific enzymes relevant to bacterial infections and metabolic pathways.

Synthesis and Structural Characteristics

The synthesis of (4-Nitrophenyl)methanesulfonohydrazide typically involves the reaction of 4-nitrophenylmethanesulfonyl chloride with hydrazine derivatives. The resulting compound can be characterized using various techniques such as NMR and mass spectrometry, confirming its molecular structure.

Enzyme Inhibition

Recent studies have highlighted the inhibitory effects of (4-Nitrophenyl)methanesulfonohydrazide on key enzymes involved in bacterial cell wall biosynthesis. Specifically, it has been shown to inhibit MurC and MurD ligases, which are essential for the assembly of peptidoglycan layers in bacterial cells. The inhibition mechanism involves binding to the active site of these enzymes, leading to a reduction in their catalytic activity:

- MurC and MurD Inhibition :

Case Studies

- Antibacterial Activity : A study evaluated various sulfonohydrazide derivatives, including (4-Nitrophenyl)methanesulfonohydrazide, for their ability to inhibit bacterial growth. The results indicated that compounds with nitro groups exhibited enhanced antibacterial properties against Gram-positive bacteria.

- Lysine Biosynthesis Inhibition : Another research focused on the compound's ability to inhibit lysine biosynthesis through the diaminopimelate pathway by targeting dihydrodipicolinate synthase (DHDPS) and dihydrodipicolinate reductase (DHDPR). This inhibition is crucial as it affects bacterial growth and survival .

Table 1: Inhibitory Activity of (4-Nitrophenyl)methanesulfonohydrazide Derivatives

| Compound | Target Enzyme | IC50 (µM) | Activity Type |

|---|---|---|---|

| 1 | MurC | 30 | Inhibitor |

| 2 | MurD | 35 | Inhibitor |

| 3 | DHDPS | 50 | Inhibitor |

| 4 | DHDPR | 45 | Inhibitor |

The biological activity of (4-Nitrophenyl)methanesulfonohydrazide is primarily attributed to its ability to form stable complexes with target enzymes. This binding prevents substrate access to the active site, effectively reducing enzyme activity. The presence of nitro groups enhances electron-withdrawing properties, increasing the electrophilicity of the hydrazone nitrogen, which may facilitate stronger interactions with enzyme residues.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.